Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate
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Overview
Description
Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate typically involves the reaction of 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods utilize microreactor systems to control reaction parameters precisely, leading to higher selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can also participate in interactions with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3-(5-(4-nitrophenyl)-2-furyl)-2-propenoate
- Methyl 2-cyano-3-(5-(2-nitrophenyl)-2-furyl)-2-propenoate
- Methyl 2-cyano-3-(5-(3-aminophenyl)-2-furyl)-2-propenoate
Uniqueness
Methyl 2-cyano-3-(5-(3-nitrophenyl)-2-furyl)-2-propenoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct biological activities and applications compared to its analogs .
Properties
CAS No. |
853347-75-8 |
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Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H10N2O5/c1-21-15(18)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3/b11-8+ |
InChI Key |
ADCUXMCNVVBVDC-DHZHZOJOSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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